molecular formula C17H18F5NO3 B13549895 Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate

Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B13549895
M. Wt: 379.32 g/mol
InChI Key: QDDZHOLURVQQOV-UHFFFAOYSA-N
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Description

Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[310]hexane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic core, introduction of the fluorine atoms, and the attachment of the tert-butyl ester group. Common reagents used in these reactions include fluorinating agents, protecting groups, and catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is studied for its potential biological activity, including its interactions with various biomolecules and its effects on biological systems.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a drug candidate.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Another fluorinated compound with a similar tert-butyl ester group.

    3,6-Di-tert-butylcarbazole: A compound with a different core structure but similar tert-butyl groups.

    Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: A compound with a piperazine core and similar tert-butyl ester group.

Uniqueness

Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate stands out due to its unique bicyclic structure and multiple fluorine atoms, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, specific reactivity, or unique interactions with biological targets.

Properties

Molecular Formula

C17H18F5NO3

Molecular Weight

379.32 g/mol

IUPAC Name

tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C17H18F5NO3/c1-15(2,3)26-14(24)23-12(8-11-13(23)16(11,18)19)9-4-6-10(7-5-9)25-17(20,21)22/h4-7,11-13H,8H2,1-3H3

InChI Key

QDDZHOLURVQQOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2(F)F)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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